3,5-Dimethyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Overview
Description
3,5-Dimethyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C25H33NO7 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-1-{2-[2-(3-phenoxyphenoxy)ethoxy]ethyl}piperidine oxalate is 459.22570239 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research in organic synthesis has led to the development of novel methodologies for creating piperidine derivatives, which are crucial in medicinal chemistry for their biological activities. For instance, the synthesis of 6-aryl- and 5-aroylcomanic acids from pyrones via deformylative rearrangement and ring-opening/ring-closure sequences showcases the versatility of piperidine derivatives in organic synthesis (D. L. Obydennov, G. Röschenthaler, & V. Sosnovskikh, 2014).
- The structural elucidation of complex organic compounds, including those involving piperidine rings, is critical for understanding their potential applications. For example, the study of diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate demonstrates the importance of detailed structural analysis in the development of pharmaceutical compounds (H. Fun, S. Arshad, B. P. Reddy, V. Vijayakumar, & S. Sarveswari, 2012).
Pharmacological Research
- The exploration of piperidine derivatives in the development of new pharmacologically active compounds has been a significant area of research. For example, studies on the synthesis and analgesic activity of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives reveal the potential of these compounds in creating effective analgesic agents (I. Kulakov, Anastasiya A. Karbainova, Z. Shulgau, T. Seilkhanov, Y. V. Gatilov, & A. Fisyuk, 2017).
- The application of piperidine derivatives in addressing specific health conditions, such as diabetes, through the development of novel therapeutic agents, highlights the importance of chemical synthesis in pharmaceutical research. For instance, repaglinide, a hypoglycemic agent, showcases the role of piperidine derivatives in producing significant medical treatments (W. Grell, R. Hurnaus, G. Griss, R. Sauter, E. Rupprecht, M. Mark, P. Luger, H. Nar, H. Wittneben, P. Müller, 1998).
Properties
IUPAC Name |
3,5-dimethyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.C2H2O4/c1-19-15-20(2)18-24(17-19)11-12-25-13-14-26-22-9-6-10-23(16-22)27-21-7-4-3-5-8-21;3-1(4)2(5)6/h3-10,16,19-20H,11-15,17-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHWZXQAFKNAQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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